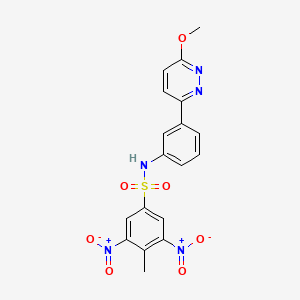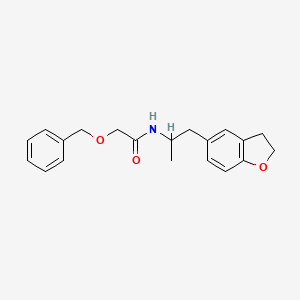![molecular formula C10H8F3N5S B2807553 2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyrimidine CAS No. 672951-90-5](/img/structure/B2807553.png)
2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biologically Significant Pyrimidine Derivatives
Pyrimidine derivatives have found significant applications in the development of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. These derivatives are known for their exquisite sensing materials properties and have a range of biological and medicinal applications (Jindal & Kaur, 2021).
Anti-inflammatory Activities
Pyrimidine compounds exhibit a wide range of pharmacological effects, including anti-inflammatory properties. Their anti-inflammatory effects are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators. The literature highlights the potent anti-inflammatory effects of numerous pyrimidine derivatives, providing insights into their mechanism of action and suggesting further research directions for the development of new anti-inflammatory agents (Rashid et al., 2021).
Antibacterial Activity Against Staphylococcus aureus
1,2,4-Triazole and pyrimidine-containing hybrids have shown promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. These compounds are potent inhibitors of essential bacterial proteins and have been employed in clinical practice to treat bacterial infections, demonstrating the potential of pyrimidine derivatives in developing novel anti-S. aureus agents (Li & Zhang, 2021).
Anticancer Applications
Pyrimidine-based scaffolds have demonstrated significant anticancer potential, acting through various mechanisms to interact with diverse enzymes, targets, and receptors. The structure of these compounds, their IC50 values, and their targets have been extensively studied, highlighting the role of pyrimidine derivatives in anticancer drug development (Kaur et al., 2014).
Synthetic Pathways and Biological Activities
The synthesis of pyrimido[4,5-b]quinolines and their thio analogues from barbituric acid derivatives has been explored, showcasing the chemical versatility and potential biological applications of pyrimidine derivatives. These compounds represent an important class of organic compounds with a wide range of pharmacological activities, serving as a foundation for the development of new biologically active compounds (Nandha Kumar et al., 2001).
Eigenschaften
IUPAC Name |
2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5S/c11-7(8(12)13)2-5-19-10-16-6-18(17-10)9-14-3-1-4-15-9/h1,3-4,6H,2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIAEOMRZDJRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=NC(=N2)SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2807471.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]propanamide](/img/structure/B2807479.png)
![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2807481.png)
![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2807482.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4'-chloro-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2807484.png)


![2-Benzyl-N-[(3-bromophenyl)-cyanomethyl]butanamide](/img/structure/B2807487.png)
![4-(3,4-dichlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2807492.png)
![5-(4-benzylpiperidin-1-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2807493.png)